3-Bromo-1,8-naphthyridine
Overview
Description
3-Bromo-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions : 3-Bromo-1,8-naphthyridine has been utilized in various synthetic methods. For example, a study by Hawes and Wibberley (1967) discusses the preparation of 2-substituted 1,8-naphthyridines, including methods for decarboxylation and synthesis of 2-hydroxy-1,8-naphthyridine using 3-bromomethyl-2-nitropyridine (Hawes & Wibberley, 1967).
Biological Activities : Madaan et al. (2015) reviewed the multiple biological activities of 1,8-naphthyridine derivatives, highlighting their applications in therapeutic and medicinal research. This includes antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic activities, and potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression (Madaan et al., 2015).
Copper-Catalyzed Amination : Anderson et al. (2010) reported on the copper-catalyzed amination of amido-bromo-1,8-naphthyridines at room temperature, providing a method to obtain functional 2,7-diamido-1,8-naphthyridines. This methodology offers an alternative route for synthesizing these compounds (Anderson et al., 2010).
Synthesis of Insecticidal Compounds : Hou, Jing, and Shao (2017) synthesized novel 1,8-naphthyridine derivatives and evaluated their insecticidal activities against cowpea aphids. Some compounds showed significant insecticidal activity, indicating that 1,8-naphthyridine can be a promising structure for developing new insecticides (Hou et al., 2017).
Antimalarial Activity : Barlin and Tan (1985) prepared a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines and found that several of these compounds showed significant antimalarial activity. This suggests the potential of this compound derivatives in the development of antimalarial drugs (Barlin & Tan, 1985).
Cancer Research : A study by Kong et al. (2018) explored a novel naphthyridine derivative, which induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This research highlights the potential use of these compounds in cancer treatment (Kong et al., 2018).
Safety and Hazards
While specific safety and hazards information for 3-Bromo-1,8-naphthyridine is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
3-Bromo-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class of compounds . These compounds have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are known to interact with various biological targets, including enzymes and proteins . .
Mode of Action
1,8-naphthyridines, in general, are known to interact with their targets through various mechanisms, such as hydrogen bonding . The bromine atom in this compound could potentially enhance its reactivity, allowing it to form strong interactions with its targets.
Biochemical Pathways
1,8-naphthyridines are known to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of 1,8-naphthyridines, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-1,8-naphthyridine is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-bromo-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZZAWKYMHGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392541 | |
Record name | 3-bromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-78-5 | |
Record name | 3-Bromo-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17965-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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